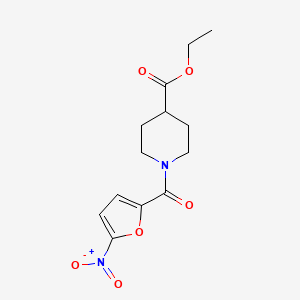![molecular formula C22H26FN7 B5673653 N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2,4-DIMETHYLPHENYL)AMINE](/img/structure/B5673653.png)
N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2,4-DIMETHYLPHENYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2,4-DIMETHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and fluorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2,4-DIMETHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2,4-DIMETHYLPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2,4-DIMETHYLPHENYL)AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2,4-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is structurally similar and has been studied for its inhibitory effects on human equilibrative nucleoside transporters.
Other triazine derivatives: Various triazine derivatives with different substituents have been explored for their biological activities and chemical properties.
Uniqueness
N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2,4-DIMETHYLPHENYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7/c1-15-3-8-19(16(2)13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-17(23)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRIHCJUJUPYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5673572.png)

![ethyl 3-{[(2-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5673587.png)

![3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5673598.png)
![1-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5673602.png)


![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)
METHANONE](/img/structure/B5673624.png)

![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol](/img/structure/B5673647.png)

![8-(3-hydroxybenzoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5673661.png)
